Prop-2-en-1-yl 7-(2-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
Prop-2-en-1-yl 7-(2-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a triazolopyrimidine derivative characterized by:
- Prop-2-en-1-yl (allyl) ester at position 4.
- 2-Chlorophenyl substituent at position 5.
- Methyl group at position 5.
Triazolo[1,5-a]pyrimidines are nitrogen-containing heterocycles with diverse bioactivities, including anticancer, antibacterial, and herbicidal properties . Modifications to substituents on the core scaffold significantly influence physicochemical properties and biological efficacy. Below, we compare this compound with structurally related analogues.
Properties
CAS No. |
6769-10-4 |
|---|---|
Molecular Formula |
C16H15ClN4O2 |
Molecular Weight |
330.77 g/mol |
IUPAC Name |
prop-2-enyl 7-(2-chlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C16H15ClN4O2/c1-3-8-23-15(22)13-10(2)20-16-18-9-19-21(16)14(13)11-6-4-5-7-12(11)17/h3-7,9,14H,1,8H2,2H3,(H,18,19,20) |
InChI Key |
CSFZLRRLKCEICT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=CC=C3Cl)C(=O)OCC=C |
Origin of Product |
United States |
Preparation Methods
Catalytic Systems and Solvent Optimization
Reactions are catalyzed by 4,4’-trimethylenedipiperidine (TMDP) or triethylamine in a DMF/ethanol (1:1) solvent system. TMDP acts as a dual solvent-catalyst, facilitating both Knoevenagel condensation and Michael addition steps (Scheme 1). Key advantages include:
-
High thermal stability (reflux at 120°C without degradation).
-
Recyclability (TMDP can be recovered post-reaction via filtration).
Table 1: Reaction Optimization for Core Synthesis
Mechanistic Pathway
-
Knoevenagel Condensation : 2-Chlorobenzaldehyde reacts with prop-2-en-1-yl cyanoacetate to form an α,β-unsaturated intermediate.
-
Michael Addition : 3-Amino-1,2,4-triazole attacks the electrophilic β-carbon, followed by cyclodehydration to yield the dihydrotriazolopyrimidine core.
-
Autoxidation : The intermediate undergoes spontaneous oxidation to aromatize the pyrimidine ring.
Esterification at Position 6
The prop-2-en-1-yl ester is introduced via two routes:
Pre-Formation Strategy
Prop-2-en-1-yl cyanoacetate is used directly in the MCR, eliminating post-synthesis esterification steps. Advantages include:
Post-Synthesis Esterification
If the core is synthesized with a carboxylic acid at position 6, esterification employs prop-2-en-1-ol under Steglich conditions (EDC/HOBt). However, this method is less favored due to:
Purification and Characterization
Chromatographic Techniques
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl 7-(2-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent. Specifically, it has been investigated for its ability to inhibit the RNA-dependent RNA polymerase of influenza A virus. The compound disrupts the PA-PB1 protein-protein interaction, which is crucial for viral replication. In vitro assays demonstrated that modifications to the compound could enhance its binding affinity and antiviral efficacy against influenza viruses .
Anticancer Properties
The compound has also shown promise in cancer research. Analogues of triazolo[1,5-a]pyrimidines have been evaluated for their anti-proliferative effects on various cancer cell lines, including K562 (chronic myeloid leukemia), MV4-11 (acute myeloid leukemia), and MCF-7 (breast cancer). One study reported that certain derivatives exhibited significant cytotoxicity and induced apoptosis in these cell lines, suggesting that the triazolo[1,5-a]pyrimidine scaffold may be a viable lead for developing new anticancer agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. The triazolo[1,5-a]pyrimidine core is essential for its biological activity. Substituents at various positions can significantly influence the compound's potency and selectivity. For instance, the presence of a chlorophenyl group at position 7 has been linked to enhanced activity against specific targets due to increased hydrophobic interactions and electronic effects .
Synthesis and Characterization
The synthesis of Prop-2-en-1-yl 7-(2-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and X-ray crystallography have been employed to confirm the structure and purity of synthesized compounds. These methods provide insights into the molecular conformation and potential intermolecular interactions that contribute to biological activity .
Case Studies
Mechanism of Action
The mechanism of action of Prop-2-en-1-yl 7-(2-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell walls .
Comparison with Similar Compounds
Substituent Variations at Position 6 (Ester Group)
Key Insight : The allyl ester in the target compound offers a balance between stability and reactivity compared to ethyl or methyl esters.
Substituent Variations at Position 7 (Aryl Group)
Key Insight : The 2-chlorophenyl group in the target compound provides unique steric and electronic properties compared to para- or di-substituted analogues.
Substituent Variations at Position 5
Key Insight : Methyl at position 5 is common for balancing stability and activity, while trifluoromethyl or carboxamide groups offer specialized functionalities.
Biological Activity
Prop-2-en-1-yl 7-(2-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties and mechanisms of action based on diverse research findings.
- Molecular Formula : C13H12ClN5O2
- Molecular Weight : 293.72 g/mol
- CAS Number : Not specifically listed in the search results but can be referenced in chemical databases.
Research indicates that compounds similar to this compound exhibit their biological effects primarily through the inhibition of key signaling pathways involved in cancer cell proliferation and survival. The following mechanisms have been identified:
- EGFR Pathway Inhibition : Compounds in this class have shown the ability to inhibit the epidermal growth factor receptor (EGFR) signaling pathway. This inhibition leads to reduced activation of downstream proteins such as Akt and ERK1/2, which are crucial for cell survival and proliferation .
- Induction of Apoptosis : The compound has been linked to increased levels of pro-apoptotic markers such as p53 and cleaved PARP in cancer cell lines. This suggests that it may induce apoptosis through the activation of intrinsic apoptotic pathways .
- Cell Cycle Arrest : Studies have demonstrated that treatment with similar compounds results in G1 phase cell cycle arrest, which is critical for preventing cancer cell division .
Biological Activity Data
| Activity | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antiproliferative | HeLa (cervical) | 7 | EGFR inhibition |
| Antiproliferative | HCC1937 (breast) | 11 | EGFR inhibition |
| Induction of Apoptosis | HeLa | N/A | Increased p53 and cleaved PARP |
| Cell Cycle Arrest | HCC1937 | N/A | G1 phase arrest |
Case Studies
Several studies have evaluated the biological activity of triazolo-pyrimidine derivatives:
- Study on Anticancer Activity :
- Mechanistic Insights :
-
Structural Activity Relationship (SAR) :
- Research into the SAR of similar compounds indicated that modifications at specific positions on the triazolo-pyrimidine scaffold could enhance biological activity. For instance, substituents at the 7-position significantly impacted antiproliferative effects against breast and cervical cancer cells .
Q & A
Q. Critical Parameters :
- Catalyst choice (APTS vs. TMDP) affects yield (60–85%).
- Heating under reflux (12–24 hours) ensures complete cyclization .
Basic: How do researchers characterize the molecular structure and purity of this compound?
Methodological Answer:
Structural validation and purity assessment involve:
Q. Purity Checks :
- TLC (silica gel, UV 254 nm) with ethyl acetate/hexane eluents.
- Melting point analysis (e.g., 221–223°C for related derivatives) .
Advanced: How can reaction conditions be optimized to improve synthesis efficiency?
Methodological Answer:
Optimization strategies include:
- Catalyst screening : TMDP in water-ethanol increases yield by 15–20% compared to traditional acid catalysts .
- Solvent polarity adjustment : DMF accelerates cyclization at 120°C but may require recrystallization from ethanol to remove polar byproducts .
- Microwave vs. conventional heating : Reduces time from 12 hours to 30 minutes with comparable yields (65–70%) .
Q. Data-Driven Example :
| Condition | Yield (%) | Time (h) | Catalyst |
|---|---|---|---|
| Ethanol, reflux | 62 | 12 | HCl |
| DMF, 120°C | 68 | 10 | None |
| Microwave, 323 K | 70 | 0.5 | None |
Key Insight : Microwave synthesis balances efficiency and yield, minimizing thermal degradation .
Advanced: How are crystallographic data discrepancies resolved for triazolopyrimidine derivatives?
Methodological Answer:
Conflicting crystallography data (e.g., ring puckering or dihedral angles) are addressed via:
- Cremer & Pople puckering analysis : Quantifies ring conformation (e.g., θ(2) = 0.094 Å, φ(2) = 346.4° for dihydropyrimidine rings) .
- Hydrogen bonding networks : Intermolecular N–H⋯N bonds (2.8–3.0 Å) stabilize packing and validate structural models .
- Comparative studies : Align data with structurally similar derivatives (e.g., ethyl 7-alkylthio analogs) to identify systematic errors .
Case Study : A 3.88 Å π-stacking distance between triazole rings in related compounds confirms non-covalent interactions, aiding conformational validation .
Advanced: What methodologies are used to evaluate the biological activity of this compound?
Methodological Answer:
Pharmacological profiling involves:
- Antiproliferative assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. IC₅₀ values correlate with substituent electronegativity (e.g., 2-chlorophenyl enhances activity) .
- Enzyme inhibition studies : Kinase inhibition (e.g., MDM2-p53 interaction) measured via fluorescence polarization or SPR .
- Molecular docking : Predict binding affinities to targets like DNA topoisomerase II (Glide score ≤ −8.0 kcal/mol) .
Key Consideration : Dose-response curves and positive controls (e.g., doxorubicin) ensure data reproducibility .
Advanced: How can reaction intermediates be trapped to elucidate mechanistic pathways?
Methodological Answer:
Mechanistic studies employ:
- Time-resolved NMR : Monitors intermediates like enamine adducts (δ 5.2–5.8 ppm for C=CH) during cyclization .
- Isotopic labeling : ¹⁵N-labeled triazoles track nitrogen migration in ring-forming steps .
- Quenching experiments : Halting reactions at 30-minute intervals isolates intermediates (e.g., Schiff bases) for LC-MS analysis .
Example : Microwave synthesis traps a bicyclic intermediate (t₁/₂ = 10 minutes), confirming stepwise cyclization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
